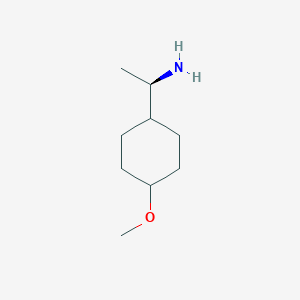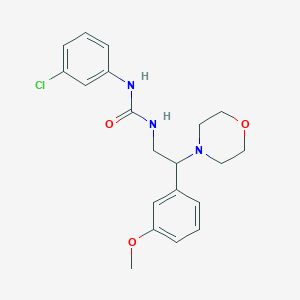
(1R)-1-(4-Methoxycyclohexyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-Methoxycyclohexyl)ethanamine, commonly known as methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative effects. However, it has also shown potential for scientific research applications due to its unique pharmacological properties.
Mechanism of Action
(1R)-1-(4-Methoxycyclohexyl)ethanamine acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, (1R)-1-(4-Methoxycyclohexyl)ethanamine induces dissociative effects and alters sensory perception.
Biochemical and Physiological Effects
(1R)-1-(4-Methoxycyclohexyl)ethanamine has been found to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant effects. It also increases levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroplasticity and the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using (1R)-1-(4-Methoxycyclohexyl)ethanamine in scientific research is its unique pharmacological profile, which differs from other dissociative anesthetics such as ketamine and phencyclidine (PCP). This allows for the investigation of different mechanisms of action and potential therapeutic applications. However, (1R)-1-(4-Methoxycyclohexyl)ethanamine is a relatively new drug and its long-term effects on the brain and body are not well understood, which limits its use in research.
Future Directions
There are several potential future directions for research on (1R)-1-(4-Methoxycyclohexyl)ethanamine. One area of interest is its potential use in treating substance use disorders, as it has been found to reduce drug-seeking behavior in animal models. Additionally, (1R)-1-(4-Methoxycyclohexyl)ethanamine may have neuroprotective effects and could be investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to better understand the long-term effects of (1R)-1-(4-Methoxycyclohexyl)ethanamine use and its potential for abuse and addiction.
In conclusion, (1R)-1-(4-Methoxycyclohexyl)ethanamine, or (1R)-1-(4-Methoxycyclohexyl)ethanamine, is a dissociative anesthetic drug with potential applications in scientific research. Its unique pharmacological profile makes it a promising candidate for investigating new mechanisms of action and potential therapeutic uses. However, further research is needed to fully understand its effects on the brain and body and its potential for abuse and addiction.
Synthesis Methods
The synthesis of (1R)-1-(4-Methoxycyclohexyl)ethanamine involves the reaction of 3-methoxyphenylacetone with cyclohexylamine in the presence of an acid catalyst. The resulting product is then reduced using sodium borohydride to yield (1R)-1-(4-Methoxycyclohexyl)ethanamine.
Scientific Research Applications
(1R)-1-(4-Methoxycyclohexyl)ethanamine has been studied for its potential use in treating depression and anxiety disorders. It has been shown to have rapid antidepressant effects in animal models and has also been found to reduce anxiety-like behaviors in rodents. Additionally, (1R)-1-(4-Methoxycyclohexyl)ethanamine has been studied for its potential use in pain management due to its analgesic properties.
properties
IUPAC Name |
(1R)-1-(4-methoxycyclohexyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)8-3-5-9(11-2)6-4-8/h7-9H,3-6,10H2,1-2H3/t7-,8?,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQSUPNVIYETTB-AFPNSQJFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-Methoxycyclohexyl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2439119.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2439120.png)
![3,3-Dimethyl-4-[4-(4-methylsulfonylphenyl)phenyl]azetidin-2-one](/img/structure/B2439124.png)


![8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2439129.png)

![1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea](/img/structure/B2439136.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide](/img/structure/B2439137.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2439138.png)

![Ethyl 4-oxo-5-(thiophene-2-carbonylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2439140.png)

![3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2439142.png)